2-Ethylhexyl hydrogen maleate

Catalog No.
S1892814
CAS No.
7423-42-9
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl hydrogen maleate

CAS Number

7423-42-9

Product Name

2-Ethylhexyl hydrogen maleate

IUPAC Name

(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-

InChI Key

IQBLWPLYPNOTJC-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

Pharmaceutical Applications

Due to its reactive hydroxyl group, 2-EHHM has been explored as a base structure for pharmaceutical preparations []. Its ability to react with water vapor and convert to maleic acid increases the reactivity of the molecule, making it potentially useful for various chemical reactions within medications [].

Polycarboxylic Acid Production

Studies suggest that 2-EHHM can react with calcium stearate to form dimethyl fumarate, a key component in the production of polycarboxylic acids []. Polycarboxylic acids are a class of organic compounds with multiple carboxylic acid groups, finding applications in various industries like coatings and plastics [].

2-Ethylhexyl hydrogen maleate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is classified as an ester, specifically derived from maleic acid and 2-ethylhexanol. This compound features a unique structure that includes a maleate group, making it an important intermediate in various chemical processes. The compound appears as a colorless liquid and is known for its low volatility and moderate solubility in organic solvents but limited solubility in water .

The primary reaction involved in the formation of 2-ethylhexyl hydrogen maleate is the esterification of maleic anhydride with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the process. The general reaction can be represented as follows:

Maleic Anhydride+2 EthylhexanolH2SO42 Ethylhexyl Hydrogen Maleate+Water\text{Maleic Anhydride}+\text{2 Ethylhexanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Ethylhexyl Hydrogen Maleate}+\text{Water}

Under specific conditions, 2-ethylhexyl hydrogen maleate can undergo hydrolysis to yield maleic acid and 2-ethylhexanol, particularly in the presence of water and heat .

The synthesis of 2-ethylhexyl hydrogen maleate primarily involves the following methods:

  • Conventional Esterification: This method utilizes maleic anhydride and 2-ethylhexanol in the presence of an acid catalyst.
  • Catalytic Processes: Recent advancements have explored using solid acid catalysts for improved efficiency in esterification reactions, potentially enhancing yield and reducing by-products .
  • Solvent-Free Methods: Innovative approaches are being researched that eliminate the need for solvents, making the process more environmentally friendly.

2-Ethylhexyl hydrogen maleate finds applications across various industries:

  • Plasticizers: It is used in the production of flexible plastics and polymers.
  • Surfactants: The compound serves as a surfactant in formulations for personal care products.
  • Adhesives and Sealants: It acts as a key component in adhesives due to its favorable properties.
  • Coatings: Utilized in coatings for its ability to improve film-forming characteristics .

Interaction studies involving 2-ethylhexyl hydrogen maleate focus on its compatibility with other chemical compounds, particularly in polymer formulations. Its interaction with various solvents and resins can influence the mechanical properties of resulting materials. Additionally, studies on its hydrolysis behavior help understand its stability under different environmental conditions .

Several compounds share structural similarities with 2-ethylhexyl hydrogen maleate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Mono(2-Ethylhexyl) MaleateC₁₀H₁₈O₄More acidic; higher acute toxicity
Di(2-Ethylhexyl) MaleateC₂₀H₃₆O₄Commonly used as a plasticizer; lower toxicity
2-EthylhexanolC₈H₁₈OAlcohol precursor; used in esterification reactions
Maleic AcidC₄H₄O₄Hydrolysis product; exhibits systemic toxicity

Uniqueness of 2-Ethylhexyl Hydrogen Maleate:

  • It serves as a bridging compound between alcohols and maleic acid derivatives, providing distinct properties suitable for specific applications.
  • Its moderate solubility profile makes it versatile for use in various formulations compared to its more hydrophobic counterparts.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Mono(2-ethylhexyl) maleate

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types